3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 497921-99-0
Cat. No.: VC16147828
Molecular Formula: C17H16N4O2S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 497921-99-0 |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3-(3-ethoxyphenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H16N4O2S/c1-2-22-15-7-3-6-13(12-15)16-19-20-17(24)21(16)18-10-4-8-14-9-5-11-23-14/h3-12H,2H2,1H3,(H,20,24)/b8-4+,18-10+ |
| Standard InChI Key | WKEWHCITQNDFLY-HGBXGJOCSA-N |
| Isomeric SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula reflects the integration of nitrogen, sulfur, and oxygen heteroatoms within a fused triazole-thione scaffold. Key structural components include:
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking interactions in biological systems.
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Ethoxyphenyl group: A 3-substituted phenyl ring with an ethoxy moiety (), enhancing lipophilicity and membrane permeability.
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Furan-allylidene side chain: A conjugated system linking a furan heterocycle to the triazole core via an allylidene bridge, enabling redox activity and hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 497921-99-0 |
| Molecular Weight | 340.4 g/mol |
| Molecular Formula | |
| Solubility | Limited aqueous solubility |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step condensation reactions :
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Formation of triazole-thione core: Thiocarbohydrazide reacts with formic acid or trifluoroacetic acid under reflux to generate intermediate 1,2,4-triazole-3-thione derivatives.
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Aldehyde condensation: The intermediate undergoes Schiff base formation with 3-(furan-2-yl)propenal in acetic acid, yielding the allylideneamino substituent.
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Ethoxyphenyl incorporation: A nucleophilic substitution or coupling reaction introduces the 3-ethoxyphenyl group at the triazole’s 3-position.
Variations in reaction conditions (e.g., solvent, temperature) significantly impact yield and purity. Microwave-assisted synthesis, as demonstrated for analogous triazole-thiones, may enhance efficiency .
Structural Confirmation
Advanced spectroscopic techniques validate the compound’s structure:
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-NMR: Peaks at δ 8.2–8.5 ppm correspond to the allylideneamino group’s protons, while furan resonances appear at δ 6.3–7.4 ppm .
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ESI-MS: A molecular ion peak at m/z 340.4 confirms the molecular weight .
Biological Activities and Mechanisms
Antimicrobial Properties
Triazole-thiones exhibit broad-spectrum antimicrobial activity. For 3-(3-Ethoxyphenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H,2,4-triazole-5(4H)-thione:
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